molecular formula C7H5Cl2NO2 B1593891 4-Chloro-2-nitrobenzyl chloride CAS No. 938-71-6

4-Chloro-2-nitrobenzyl chloride

Cat. No.: B1593891
CAS No.: 938-71-6
M. Wt: 206.02 g/mol
InChI Key: QBIQAXWMONJLNW-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzyl chloride is an organic compound with the molecular formula ClC6H3(NO2)CH2Cl. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position and a nitro group at the 2-position, along with a benzyl chloride group. This compound is known for its utility in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Nitration of 4-Chlorotoluene: The compound can be synthesized by nitrating 4-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a temperature below 50°C to avoid over-nitration.

  • Chlorination of 2-Nitrobenzyl Alcohol: Another method involves the chlorination of 2-nitrobenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistent quality and yield. The choice of method depends on the desired scale and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form 4-chloro-2-nitrobenzoic acid.

  • Reduction: Reduction of the nitro group can yield 4-chloro-2-aminobenzyl chloride.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.

  • Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.

Major Products Formed:

  • 4-Chloro-2-nitrobenzoic acid: (from oxidation)

  • 4-Chloro-2-aminobenzyl chloride: (from reduction)

  • 4-Chloro-2-hydroxybenzyl chloride: (from substitution with NaOH)

Scientific Research Applications

4-Chloro-2-nitrobenzyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to label and track biomolecules.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-nitrobenzyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • 4-Bromobenzyl chloride

  • 2-Nitrobenzyl chloride

  • 4-Chloro-2-nitrobenzoic acid

Uniqueness: 4-Chloro-2-nitrobenzyl chloride is unique due to its combination of nitro and chloro substituents on the benzene ring, which provides distinct reactivity compared to other similar compounds. This combination allows for a wide range of chemical transformations and applications.

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Properties

IUPAC Name

1-chloro-3-(chloromethyl)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIQAXWMONJLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917913
Record name 1-Chloro-3-(chloromethyl)-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-71-6
Record name alpha,4-Dichloro-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-(chloromethyl)-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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